Azimilide Azimilide Azimilide is an investigational class III anti-arrhythmic drug that blocks fast and slow components of the delayed rectifier cardiac potassium channels. It is not approved for use in any country, but is currently in clinical trials in the United States.
Brand Name: Vulcanchem
CAS No.: 149908-53-2
VCID: VC0003118
InChI: InChI=1S/C23H28ClN5O3/c1-26-12-14-27(15-13-26)10-2-3-11-28-22(30)17-29(23(28)31)25-16-20-8-9-21(32-20)18-4-6-19(24)7-5-18/h4-9,16H,2-3,10-15,17H2,1H3/b25-16-
SMILES: CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)N=CC3=CC=C(O3)C4=CC=C(C=C4)Cl
Molecular Formula: C23H28ClN5O3
Molecular Weight: 458.0 g/mol

Azimilide

CAS No.: 149908-53-2

Cat. No.: VC0003118

Molecular Formula: C23H28ClN5O3

Molecular Weight: 458.0 g/mol

* For research use only. Not for human or veterinary use.

Azimilide - 149908-53-2

CAS No. 149908-53-2
Molecular Formula C23H28ClN5O3
Molecular Weight 458.0 g/mol
IUPAC Name 1-[(Z)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-3-[4-(4-methylpiperazin-1-yl)butyl]imidazolidine-2,4-dione
Standard InChI InChI=1S/C23H28ClN5O3/c1-26-12-14-27(15-13-26)10-2-3-11-28-22(30)17-29(23(28)31)25-16-20-8-9-21(32-20)18-4-6-19(24)7-5-18/h4-9,16H,2-3,10-15,17H2,1H3/b25-16-
Standard InChI Key MREBEPTUUMTTIA-XYGWBWBKSA-N
Isomeric SMILES CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)/N=C\C3=CC=C(O3)C4=CC=C(C=C4)Cl
SMILES CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)N=CC3=CC=C(O3)C4=CC=C(C=C4)Cl
Canonical SMILES CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)N=CC3=CC=C(O3)C4=CC=C(C=C4)Cl

Chemical Structure and Physicochemical Properties

Azimilide, systematically named 1-[[[5-(4-chlorophenyl)-2-furanyl]methylene]amino]-3-[4-(4-methyl-1-piperazinyl)butyl]imidazolidine-2,4-dione dihydrochloride, is a small molecule with the molecular formula C23_{23}H28_{28}ClN5_5O3_3·2HCl and a molecular weight of 530.88 g/mol . Its structure features an imidazolidine-2,4-dione core substituted with a chlorophenyl furan moiety and a piperazine-containing side chain (Table 1).

Table 1: Key Chemical Properties of Azimilide

PropertyValueSource
Molecular FormulaC23_{23}H28_{28}ClN5_5O3_3·2HCl
Molecular Weight530.88 g/mol
CAS Registry Number149888-94-8
SynonymsNE-10064, Stedicor (development code)

The compound’s stereochemistry is achiral, and its extensive tissue distribution (Vz/F=1518L/kgV_z/F = 15–18 \, \text{L/kg}) supports wide bioavailability .

Pharmacological Mechanism and Electrophysiological Effects

Azimilide belongs to the class III antiarrhythmic agents, which prolong cardiac action potential duration (APD) and effective refractory period (ERP) by inhibiting potassium channels. Unlike sotalol or dofetilide, which selectively block IKr_{Kr}, azimilide concurrently inhibits IKr_{Kr} and IKs_{Ks}, mitigating reverse use-dependence—a phenomenon where efficacy decreases at higher heart rates . This dual blockade stabilizes repolarization across varying heart rates, potentially reducing arrhythmia triggers.

In canine models, azimilide demonstrated anti-fibrillatory efficacy, terminating both atrial and ventricular arrhythmias . Its ability to suppress early afterdepolarizations (EADs) may explain the lower incidence of torsades de pointes (TdP) compared to IKr_{Kr}-selective agents .

Pharmacokinetic Profile

Azimilide exhibits linear pharmacokinetics with a terminal half-life of 71.4 hours, enabling once-daily dosing . A crossover study in healthy subjects revealed:

Table 2: Pharmacokinetic Parameters in Fed vs. Fasted States

ParameterFasted StateFed State (High-Fat Meal)Ratio (90% CI)
AUC0_{0–\infty}18,900 ng·h/mL18,200 ng·h/mL96.2% (90.5–102.4%)
Cmax_{\text{max}}219 ng/mL178 ng/mL81.4% (76.2–87.0%)
tmax_{\text{max}}6.0 hours7.5 hours

Clinical Efficacy in Arrhythmia Management

Ventricular Arrhythmias and Post-Infarction Survival

The Azimilide Post-Infarct Survival Evaluation (ALIVE) trial enrolled 6,000 post-myocardial infarction patients to assess azimilide’s impact on all-cause mortality . While results remain pending, preclinical data suggest antifibrillatory effects may reduce sudden cardiac death risk .

Developmental Status and Future Directions

As of April 2025, azimilide remains investigational, with Procter & Gamble and Tanabe Seiyaku conducting phase III trials in the U.S., Europe, and Japan . Key ongoing studies include:

Table 3: Ongoing Clinical Trials

Trial NamePhasePopulationPrimary EndpointStatus
ALIVEIIIPost-MI patientsAll-cause mortalityEnrolment completed
ASAP-IIIIIPersistent AF/AFLTime to AF/AFL recurrenceActive

Regulatory approval hinges on demonstrating mortality neutrality or benefit, particularly in high-risk cohorts.

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